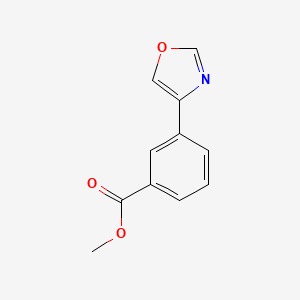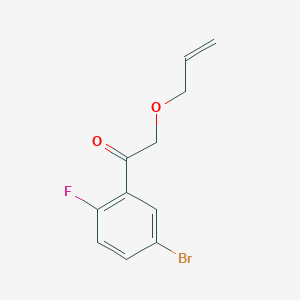
1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one
Descripción general
Descripción
1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one is an organic compound that features both an allyloxy group and a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one typically involves the reaction of 5-bromo-2-fluorobenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the allyloxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of azides or thiocyanates.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the allyloxy and substituted phenyl groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-bromo-2-fluorophenyl)acetic acid
- 2-bromo-5-fluorobenzyl alcohol
- Ethyl 4-(5-bromo-2-fluorophenyl)-4-oxobutanoate
Uniqueness
1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethan-1-one is unique due to the presence of both an allyloxy group and a substituted phenyl ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C11H10BrFO2 |
|---|---|
Peso molecular |
273.10 g/mol |
Nombre IUPAC |
1-(5-bromo-2-fluorophenyl)-2-prop-2-enoxyethanone |
InChI |
InChI=1S/C11H10BrFO2/c1-2-5-15-7-11(14)9-6-8(12)3-4-10(9)13/h2-4,6H,1,5,7H2 |
Clave InChI |
YMBFDGWOWVVNKM-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC(=O)C1=C(C=CC(=C1)Br)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
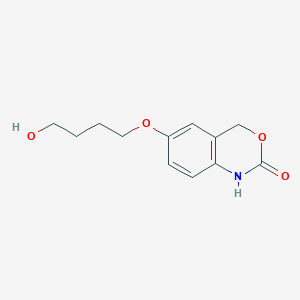
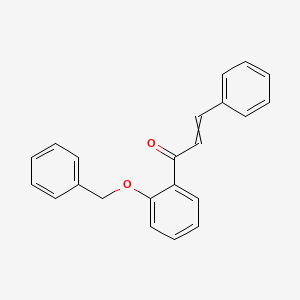
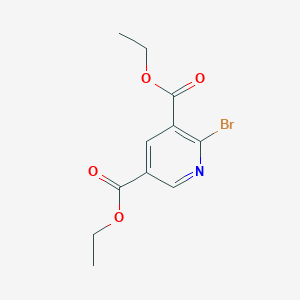
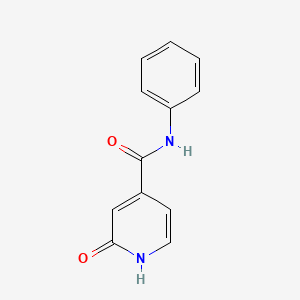
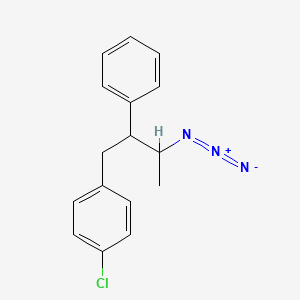
![4-N-[(2-bromophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8564025.png)
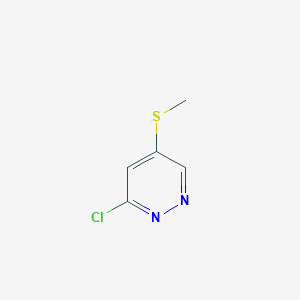
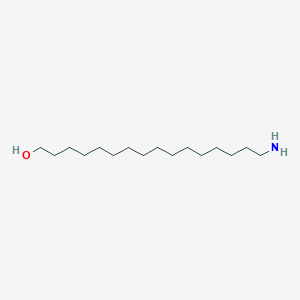
![2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B8564048.png)

![7-Amino-2-chlorothiazolo[4,5-d]pyrimidine](/img/structure/B8564052.png)

![4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8564088.png)
